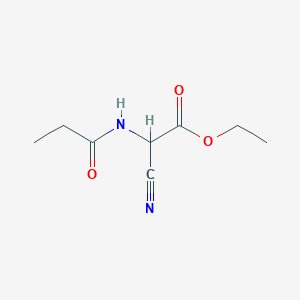
ethyl 2-cyano-2-propanamidoacetate
Overview
Description
Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:
Cyanoacetylation of Amines: This method involves the reaction of ethyl cyanoacetate with various amines. The reaction can be carried out without solvents at room temperature or with heating.
Kolbe Nitrile Synthesis: This method uses ethyl chloroacetate and sodium cyanide to produce ethyl cyanoacetate, which can then be reacted with amines to form this compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid to produce ethyl cyanoacetate, which can then be used in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.
Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.
Michael Addition: Yields 1,4-addition products.
Scientific Research Applications
Ethyl 2-cyano-2-propanamidoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:
Comparison with Similar Compounds
Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional amido group, making it more versatile in certain reactions.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure but differ in their substituents, affecting their reactivity and applications.
List of Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Cyanoacetamide
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(propanoylamino)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
NCGATHCFRNRSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C#N)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B8652584.png)






![1-[(Pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid](/img/structure/B8652647.png)





